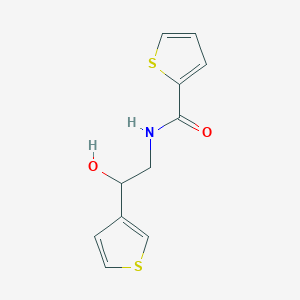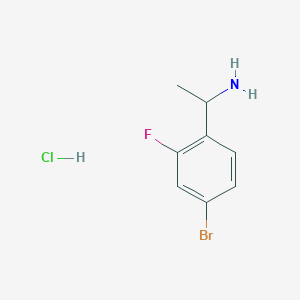
4-Chloropyridine-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloropyridine-2-sulfonyl fluoride is a chemical compound that has been explored in various research contexts due to its potential utility in synthetic chemistry. It is related to sulfonyl fluorides, which have been identified as alternatives to sulfonyl chlorides in the synthesis of sulfonamides. Sulfonyl fluorides, such as this compound, are of interest because they can react with amines bearing additional functionalities where the corresponding chlorides may fail .
Synthesis Analysis
The synthesis of related sulfonyl fluoride compounds has been demonstrated in the literature. For instance, (chlorosulfonyl)benzenesulfonyl fluorides have been synthesized on a multigram scale. These compounds can be selectively modified at the sulfonyl chloride function under parallel synthesis conditions, which may imply similar synthetic pathways could be applicable to this compound . Additionally, the synthesis of related compounds like ammonium 4-chloro-7-sulfobenzofurazan through sulfonation processes suggests that there are established methods for introducing sulfonyl fluoride groups to aromatic compounds .
Molecular Structure Analysis
While specific molecular structure analysis of this compound is not detailed in the provided papers, the general behavior of sulfonyl fluorides in chemical reactions can be inferred. The presence of the sulfonyl fluoride group is known to influence the reactivity of the compound, making it a suitable candidate for the synthesis of sulfonamides when paired with amines .
Chemical Reactions Analysis
Sulfonyl fluorides have been compared with sulfonyl chlorides in their reactivity towards amines. It has been found that aliphatic sulfonyl fluorides show good results with amines that have an additional functionality, while the corresponding chlorides do not. This suggests that this compound could potentially exhibit similar reactivity patterns when reacted with various amines . Furthermore, the utility of sulfonyl fluorides in the preparation of inhibitor libraries through reactions with amines has been demonstrated, which could be relevant for the chemical reactions involving this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the properties of sulfonyl fluorides, in general, can be deduced to some extent. For example, the stability of sulfonyl fluorides under different conditions and their reactivity with amines suggest that they have distinct chemical properties that make them suitable for use in synthetic chemistry . The synthesis of related compounds like 2-fluoroquinoline and 2,6-difluoropyridine through halogen exchange reactions also provides insight into the potential reactivity and stability of halogenated sulfonyl fluorides .
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
Sulfonyl fluorides, including 4-Chloropyridine-2-sulfonyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . With the development of new synthetic methods and the discovery of new applications, it is expected that many novel applications of sulfonyl fluorides will be discovered in the future .
Mécanisme D'action
Target of Action
Sulfonyl fluorides are known for their attractive balance of reactivity and stability, particularly their resistance to hydrolysis under physiological conditions . This suggests that they could potentially interact with a wide range of biological targets.
Mode of Action
Sulfonyl fluorides are known to form covalent bonds with their targets, which could lead to changes in the target’s function
Biochemical Pathways
It’s worth noting that fluorinated pyridines have been used in the synthesis of various biologically active compounds . This suggests that 4-Chloropyridine-2-sulfonyl fluoride could potentially influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (1956) and physical form (powder) suggest that it could potentially be absorbed and distributed in the body
Result of Action
The compound’s potential to form covalent bonds with its targets suggests that it could induce significant changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature is noted to be 4°C , suggesting that temperature could affect its stability. Additionally, the compound’s resistance to hydrolysis under physiological conditions indicates that it could maintain its efficacy in various biological environments.
Propriétés
IUPAC Name |
4-chloropyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHTUWRUVMTRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3019419.png)
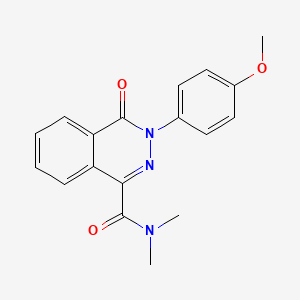
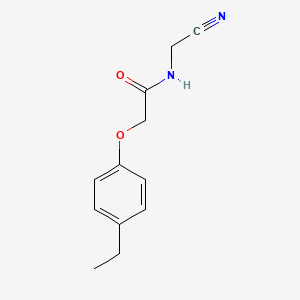
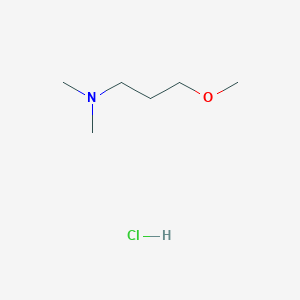
![4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019426.png)
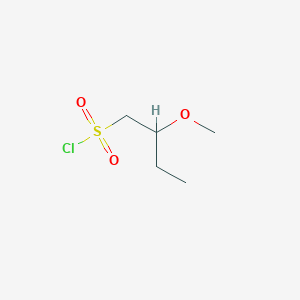
![2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B3019430.png)
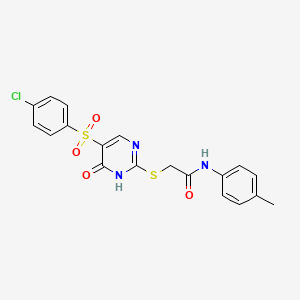
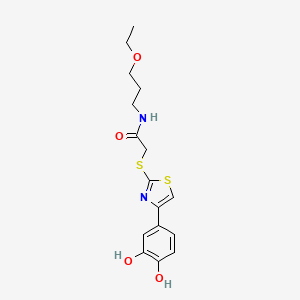
![4-methoxy-2-{2-[({[3-(trifluoromethyl)benzyl]oxy}imino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B3019435.png)

